2-Chloro-4,5-difluorobenzamide

Descripción general

Descripción

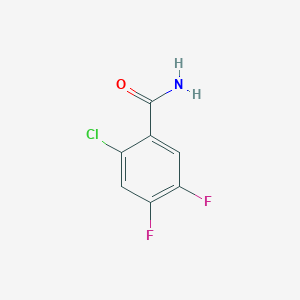

2-Chloro-4,5-difluorobenzamide is an organic compound with the molecular formula C7H4ClF2NO It is a derivative of benzamide, where the benzene ring is substituted with chlorine and fluorine atoms at specific positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-difluorobenzamide typically involves the following steps:

Starting Material: The synthesis begins with 2-chloro-4,5-difluorobenzoic acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4,5-difluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Conditions typically involve the use of a base and a solvent like dimethyl sulfoxide or tetrahydrofuran.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products

Substitution Reactions: Depending on the nucleophile used, products can include substituted benzamides.

Hydrolysis: The major products are 2-chloro-4,5-difluorobenzoic acid and ammonia.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antibacterial Activity:

Research has indicated that compounds similar to 2-chloro-4,5-difluorobenzamide exhibit notable antibacterial properties. For instance, derivatives of chlorinated phenols have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . These findings suggest that this compound may also possess similar antibacterial activities due to its structural similarities with effective compounds.

Pharmaceutical Intermediates:

this compound serves as an important intermediate in the synthesis of various pharmaceutical agents. It is involved in the preparation of chloro-2-difluoro-4,5-benzoic acid, which is utilized in the development of antibacterial agents . The ability to synthesize complex molecules efficiently makes this compound valuable in drug development processes.

Agrochemical Applications

Herbicidal Properties:

The compound has been studied for its potential use as a herbicide. Research indicates that benzamide derivatives can effectively control a range of grassy and broadleaf weeds . The herbicidal activity of these compounds suggests that this compound could be developed into a new class of herbicides that are effective against common agricultural weeds while being safe for crops like corn and soybeans.

Case Study 1: Synthesis of Antibacterial Agents

In a study focusing on the synthesis of novel antibacterial agents, researchers utilized this compound as an intermediate. The resulting compounds displayed enhanced antibacterial activity compared to existing treatments. This highlights the compound's potential role in developing new antibiotics .

Case Study 2: Herbicide Development

Another study examined the herbicidal efficacy of benzamide derivatives including this compound. The results demonstrated significant weed control in field trials, suggesting that this compound could be developed into a commercially viable herbicide .

Mecanismo De Acción

The mechanism of action of 2-Chloro-4,5-difluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-4-fluorobenzamide

- 2-Chloro-5-fluorobenzamide

- 2,4-Dichlorobenzamide

Comparison

2-Chloro-4,5-difluorobenzamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of substituents can influence its reactivity and biological activity compared to similar compounds. For example, the presence of two fluorine atoms can enhance its lipophilicity and metabolic stability, making it potentially more effective in certain applications.

Actividad Biológica

Overview

2-Chloro-4,5-difluorobenzamide is an organic compound with the molecular formula C7H4ClF2NO. It is recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by various studies and findings.

Chemical Structure : The compound features a benzamide structure with chlorine and fluorine substituents, which play a significant role in its biological activity. The presence of these halogens can enhance the compound's interaction with biological targets, influencing its reactivity and stability.

Mechanism of Action : The biological effects of this compound are primarily attributed to its ability to inhibit specific enzymes or receptors. It is believed to interfere with cellular processes such as DNA replication and protein synthesis, although the exact molecular pathways are still under investigation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In particular, studies have shown that compounds similar to this compound can effectively inhibit the growth of these bacteria through mechanisms involving the disruption of cell wall synthesis and interference with bacterial division processes .

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

The anticancer potential of this compound has also been explored. Its ability to inhibit cancer cell proliferation has been linked to its action on specific molecular targets involved in cell cycle regulation. For instance, studies have indicated that this compound may induce apoptosis in cancer cells by activating certain signaling pathways.

Case Study: Cytotoxicity Assay

A cytotoxicity assay conducted on adenocarcinomic human alveolar basal epithelial cells (A549) demonstrated that this compound exhibits low cytotoxicity at concentrations significantly above its minimum inhibitory concentration (MIC). This suggests a favorable therapeutic index for potential anticancer applications .

Propiedades

IUPAC Name |

2-chloro-4,5-difluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEBPPAZJWHWLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.